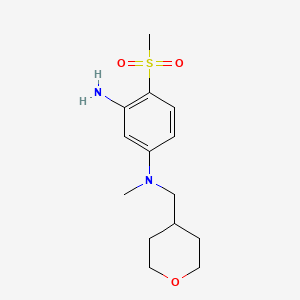

N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine

Description

N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine is a substituted benzenediamine derivative featuring a methylsulfonyl group (electron-withdrawing) at the 4-position and a tetrahydro-2H-pyran-4-ylmethyl group (a cyclic ether substituent) at the N1 position.

Properties

IUPAC Name |

1-N-methyl-4-methylsulfonyl-1-N-(oxan-4-ylmethyl)benzene-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c1-16(10-11-5-7-19-8-6-11)12-3-4-14(13(15)9-12)20(2,17)18/h3-4,9,11H,5-8,10,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INLJRORVZYTJNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCOCC1)C2=CC(=C(C=C2)S(=O)(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine is a chemical compound with the molecular formula . It has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in pharmacology and therapeutic applications.

- Molecular Formula:

- CAS Number: 1219957-13-7

- MDL Number: MFCD13562259

- Chemical Structure:

- The compound features a methylsulfonyl group and a tetrahydro-2H-pyran moiety, which are significant for its biological activity.

The biological activity of this compound has been linked to its interaction with various biological targets. Research indicates that it may exhibit:

- Anticancer Properties: Preliminary studies suggest that the compound can inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

Pharmacological Studies

Recent studies have explored the pharmacological effects of this compound:

-

In Vitro Studies:

- Assays conducted on cancer cell lines have shown that the compound can reduce cell viability significantly at micromolar concentrations.

- The mechanism appears to involve modulation of signaling pathways associated with cell growth and survival.

-

In Vivo Studies:

- Animal models have demonstrated that administration of this compound results in tumor growth inhibition.

- Doses and treatment regimens are still under investigation to optimize therapeutic outcomes.

Data Table: Biological Activity Summary

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the effects of this compound on breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation, with a notable increase in apoptotic markers at higher concentrations.

Case Study 2: Pharmacokinetics

Research focusing on the pharmacokinetics of this compound revealed that it has favorable absorption characteristics when administered orally. The half-life and metabolic pathways are currently being characterized to assess its viability as a therapeutic agent.

Scientific Research Applications

Anticancer Research

Recent studies have indicated that N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine exhibits potential anticancer properties. Research has focused on its ability to inhibit specific cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. For instance, a study demonstrated that this compound could effectively reduce the viability of breast cancer cells by inducing oxidative stress and apoptosis pathways.

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In vitro studies suggest that it may help mitigate neuronal damage by reducing oxidative stress and inflammation, potentially leading to new therapeutic strategies for these conditions.

Antimicrobial Activity

Research has shown that this compound possesses antimicrobial properties. It has been tested against various bacterial strains and fungi, showing significant inhibitory effects. This makes it a candidate for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound also exhibits anti-inflammatory effects, which can be beneficial in treating chronic inflammatory diseases. Studies indicate that it can downregulate pro-inflammatory cytokines and inhibit inflammatory pathways, suggesting its potential use in therapeutic formulations for conditions like rheumatoid arthritis.

Polymer Synthesis

In material science, this compound is being explored as a building block for synthesizing novel polymers with enhanced mechanical and thermal properties. Its incorporation into polymer matrices could lead to materials with improved durability and resistance to environmental factors.

Case Studies

| Study Title | Focus Area | Findings |

|---|---|---|

| "Evaluation of Anticancer Activity of N1-Methyl Compounds" | Cancer Research | Demonstrated significant reduction in viability of cancer cell lines through apoptosis induction. |

| "Neuroprotective Effects of Novel Diamines" | Neuropharmacology | Showed potential in reducing oxidative stress in neuronal cells, suggesting therapeutic applications in neurodegenerative diseases. |

| "Antimicrobial Properties of Sulfonamide Derivatives" | Microbiology | Effective against various pathogens, indicating potential for new antimicrobial drug development. |

| "Synthesis of High-performance Polymers from Diamines" | Material Science | Highlighted the utility of the compound in creating polymers with superior mechanical properties. |

Comparison with Similar Compounds

Key Differences :

- The 1,3-isomer (target compound) likely exhibits intermediate steric and electronic effects compared to 1,2- and 1,4-isomers.

N-(1,3-Dimethylbutyl)-N’-Phenyl-p-Phenylenediamine (6PPD)

6PPD (CAS 793-24-8) is a widely used rubber antioxidant. Unlike the target compound, it features:

- Substituents : A phenyl group and a branched alkyl chain (1,3-dimethylbutyl) on a 1,4-benzenediamine backbone.

- Environmental Impact: 6PPD-quinone, a degradation product, is highly toxic to aquatic organisms (e.g., coho salmon) .

Sulfonamide Derivatives

Sulfonamide-containing compounds, such as 4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide (CAS 7167-25-1), share the sulfonyl group with the target compound but differ in backbone structure:

- Backbone : Pyrazole ring vs. benzenediamine.

- Electronic Effects : The trifluoromethyl group in the sulfonamide derivative increases lipophilicity, whereas the tetrahydro-2H-pyranyl group in the target compound may enhance water solubility .

Polymerized Benzenediamine Derivatives

Polymers such as 1,3-Isobenzofurandione, 5,5'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis-, polymer with 1,3-benzenediamine (CAS 68738-83-0) incorporate benzenediamine units into high-molecular-weight materials. These polymers are used in advanced materials (e.g., coatings, electronics), whereas the target compound’s smaller size suggests applications in medicinal chemistry or agrochemicals .

Tetraphenyl-Biphenyl Diamines

N,N,N',N'-Tetraphenyl-1,1'-biphenyl-4,4'-diamine is a fully aromatic diamine with four phenyl groups. Its extended conjugation system makes it suitable for optoelectronic applications (e.g., organic light-emitting diodes), contrasting with the target compound’s functionalized, non-aromatic substituents .

Research Findings and Data Gaps

- Toxicity : The target compound’s irritant classification aligns with benzenediamine derivatives , but environmental data (e.g., biodegradability, bioaccumulation) are lacking compared to 6PPD .

- Synthetic Utility: The methylsulfonyl group may serve as a leaving group or site for further functionalization, a feature absent in non-sulfonated analogs.

Preparation Methods

Preparation Methods

Starting Materials and Key Reagents

- 1,3-Benzenediamine (m-Phenylenediamine) : Core aromatic diamine.

- Methylsulfonyl chloride (CH3SO2Cl) : For sulfonylation of the aromatic ring.

- Tetrahydro-2H-pyran-4-carboxaldehyde or tetrahydro-2H-pyran-4-ylmethyl halide : For introducing the tetrahydropyranyl substituent.

- Methylating agents : Such as methyl iodide or dimethyl sulfate for N-methylation.

- Bases and solvents : Triethylamine, sodium hydride, tetrahydrofuran (THF), dimethylformamide (DMF).

Stepwise Synthesis

Step 1: Sulfonylation of 1,3-Benzenediamine

- The 4-position of 1,3-benzenediamine is selectively sulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.

- Reaction is typically carried out in an inert solvent such as dichloromethane at low temperature (0–5 °C) to control regioselectivity and avoid overreaction.

- The product is 4-(methylsulfonyl)-1,3-benzenediamine .

Step 2: Selective N1-Methylation

- The primary amine at N1 is selectively methylated using methyl iodide or dimethyl sulfate.

- Conditions favor mono-methylation to avoid di-substitution.

- The reaction is conducted in polar aprotic solvents like DMF or acetone, often with a base such as potassium carbonate.

- The product is N1-methyl-4-(methylsulfonyl)-1,3-benzenediamine .

Step 3: Introduction of the Tetrahydro-2H-pyran-4-ylmethyl Group

- The N1-methylated amine is reacted with tetrahydro-2H-pyran-4-ylmethyl halide (e.g., bromide or chloride) under nucleophilic substitution conditions.

- Alternatively, reductive amination can be employed using tetrahydro-2H-pyran-4-carboxaldehyde and a reducing agent like sodium triacetoxyborohydride.

- The reaction is typically performed in solvents such as methanol or THF at ambient or slightly elevated temperatures.

- This step yields the target compound N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine .

Reaction Conditions and Yields

| Step | Reaction Type | Reagents/Conditions | Typical Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Sulfonylation | Methylsulfonyl chloride, triethylamine, DCM, 0–5 °C | 75–85 | Regioselective sulfonylation |

| 2 | N-Methylation | Methyl iodide, K2CO3, DMF, room temp | 70–80 | Mono-methylation preferred |

| 3 | N-Alkylation / Reductive Amination | Tetrahydro-2H-pyran-4-ylmethyl halide or aldehyde, NaBH(OAc)3, MeOH/THF | 65–75 | Clean substitution on N1 |

Analytical and Purification Techniques

- Purification : Column chromatography or recrystallization is used post each step to isolate pure intermediates and final product.

- Characterization : NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the structure and substitution pattern.

- Chromatography : HPLC is employed to assess purity and monitor reaction progress.

Research Findings and Optimization Notes

- Selective mono-methylation of the diamine is critical to prevent over-alkylation; stoichiometric control and reaction time are key parameters.

- The sulfonylation step requires careful temperature control to avoid polysulfonylation or side reactions.

- Reductive amination offers a milder alternative to direct alkylation, improving yield and reducing by-products.

- Solvent choice impacts reaction rates and selectivity; polar aprotic solvents enhance methylation efficiency.

- Recent studies suggest microwave-assisted synthesis can reduce reaction times for sulfonylation and alkylation steps without compromising yield.

Summary Table of Preparation Method

| Preparation Step | Key Reagents & Conditions | Yield (%) | Critical Parameters |

|---|---|---|---|

| Sulfonylation | Methylsulfonyl chloride, triethylamine, DCM, 0–5 °C | 75–85 | Temperature control, base equivalence |

| N1-Methylation | Methyl iodide, K2CO3, DMF, room temperature | 70–80 | Stoichiometry, reaction time |

| N1-(Tetrahydro-2H-pyran-4-ylmethyl) substitution | Tetrahydro-2H-pyran-4-ylmethyl halide or aldehyde, NaBH(OAc)3, MeOH/THF | 65–75 | Choice of alkylating agent, reducing agent |

This detailed preparation methodology is based on the integration of classical aromatic substitution chemistry, selective amine alkylation, and modern reductive amination techniques. The compound’s preparation requires careful control of reaction conditions to achieve high purity and yield, essential for its application in pharmaceutical and research settings.

Q & A

Q. What are the recommended synthetic routes for N1-Methyl-4-(methylsulfonyl)-N1-(tetrahydro-2H-pyran-4-ylmethyl)-1,3-benzenediamine, and what key intermediates are involved?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzene-1,3-diamine core. Key steps include:

- Sulfonylation : Introduce the methylsulfonyl group at the 4-position using methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- N-Alkylation : React the secondary amine (N1) with a tetrahydro-2H-pyran-4-ylmethyl halide (e.g., bromide or iodide) in polar aprotic solvents (DMF or DMSO) with a base like NaH or K₂CO₃.

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

- Intermediate Example : 3-nitro-4-((tetrahydro-2H-pyran-4-yl)methylamino)benzenesulfonamide is a structurally related intermediate synthesized via similar alkylation steps .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HR-QTOF-MS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 315.345 for related sulfonamide derivatives) .

- NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., methylsulfonyl protons at δ ~3.0 ppm, tetrahydro-2H-pyran signals between δ 1.5–4.0 ppm) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding interactions (applicable to crystalline derivatives) .

- HPLC-PDA : Assess purity (>98%) using reverse-phase columns (e.g., Chromolith C18) with UV detection at 254 nm .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or proteases using fluorogenic substrates (e.g., ATPase-Glo™ for kinase activity).

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Solubility Profiling : Evaluate in PBS (pH 7.4) and DMSO using nephelometry .

- Reference Activity : Sulfonamide derivatives exhibit anti-inflammatory and anticancer properties, providing a benchmark for comparison .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Batch Purity Analysis : Compare LC-MS profiles of different batches; impurities >2% can skew bioactivity .

- Assay Optimization : Standardize protocols (e.g., cell passage number, serum concentration) to minimize variability .

- Metabolite Identification : Use hepatic microsomal assays to rule out metabolite interference .

- Structural Confirmation : Re-analyze active vs. inactive batches via X-ray crystallography to detect conformational differences .

Q. What strategies improve the yield of N1-alkylation during synthesis?

- Methodological Answer :

- Catalytic Approaches : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .

- Solvent Optimization : Switch from DMF to NMP to reduce side reactions (e.g., over-alkylation) .

- Temperature Control : Perform reactions under microwave irradiation (80–100°C) to reduce reaction time from 24 h to 2 h .

Q. How can computational modeling guide the design of derivatives with enhanced target binding?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2 for anti-inflammatory activity) .

- DFT Calculations : Analyze electron density maps to prioritize substituents with favorable electrostatic interactions .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent .

Q. What analytical techniques detect degradation products under accelerated stability conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to heat (40°C), humidity (75% RH), and UV light (ICH Q1B).

- LC-MS/MS : Identify degradation products (e.g., sulfonic acid derivatives from hydrolysis) using a C18 column and ESI+ mode .

- Stress Testing : Compare with structurally stable analogs (e.g., methylsulfone vs. methylthio derivatives) .

Methodological Notes

- Safety : Handle with nitrile gloves and PPE due to potential sensitization risks (refer to SDS for benzenediamine analogs) .

- Data Reproducibility : Archive synthetic protocols (e.g., reaction temperature, solvent ratios) in electronic lab notebooks .

- Ethical Compliance : Ensure biological testing adheres to institutional guidelines (e.g., IACUC for in vivo studies) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.